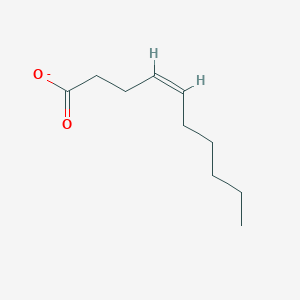
cis-Obtusilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-obtusilate is a medium-chain fatty acid anion and the conjugate base of obtusilic acid, arising from deprotonation of the carboxylic acid group. It is a straight-chain fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a cis-4-decenoic acid.
Scientific Research Applications
Plant Colonization and Diaspore Dispersal
In the context of plant colonization and lineage origins in the Mediterranean, "cis-Obtusilate" has not been directly mentioned. However, related research on Cistus, a plant genus without special long-distance dispersal mechanisms, provides insights into diaspore dispersal and distribution patterns. Cistus ladanifer's African–European disjunction, for example, suggests the plant's ability to adapt and spread across diverse environments (Guzmán & Vargas, 2009).
CIS Experiment in Space Science
The Cluster Ion Spectrometry (CIS) experiment, though not directly related to cis-Obtusilate, contributes to understanding space plasma. CIS consists of two instruments: Hot Ion Analyser (HIA) and Composition and Distribution Function analyser (CODIF). This experiment helps in obtaining comprehensive ion distributions in space, essential for scientific research on space plasmas (Rème et al., 1997).
Impact on Mediterranean Flora
Research on Cistus salviifolius, an obligate seeder and pyrophyte, sheds light on the impact of fire regimes on Mediterranean flora. This study examines how changing fire intervals could affect the distribution of Mediterranean plant species, including those in the Cistus genus (Moretti et al., 2006).
Polyphenols and Flavonoids in Cistus
A study on Cistus × incanus highlights its role as a source of polyphenols and flavonoids, key components in natural medicine. This research underlines the importance of Cistus as a natural source of high-value products with potential pharmaceutical and therapeutic applications (Pielorz et al., 2022).
Cistus as a Model for Biosynthesis Research
The genus Cistus serves as a model for exploring labdane-type diterpenes' biosynthesis. The study of Cistus species aids in understanding the production of phytochemicals with antioxidant, antibacterial, antifungal, and anticancer properties, which are significant for pharmaceutical and aromatic industries (Papaefthimiou et al., 2014).
properties
Molecular Formula |
C10H17O2- |
|---|---|
Molecular Weight |
169.24 g/mol |
IUPAC Name |
(Z)-dec-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12)/p-1/b7-6- |
InChI Key |
XKZKQTCECFWKBN-SREVYHEPSA-M |
Isomeric SMILES |
CCCCC/C=C\CCC(=O)[O-] |
SMILES |
CCCCCC=CCCC(=O)[O-] |
Canonical SMILES |
CCCCCC=CCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



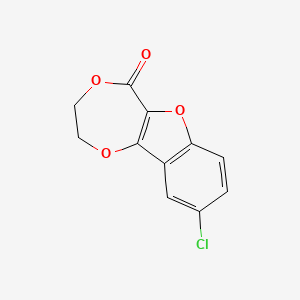
![4-Nitro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-1,6-diium-1,6-diolate](/img/structure/B1235488.png)


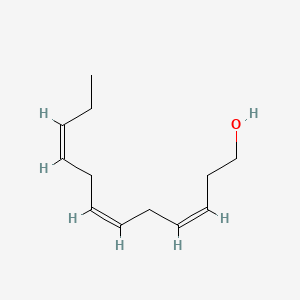
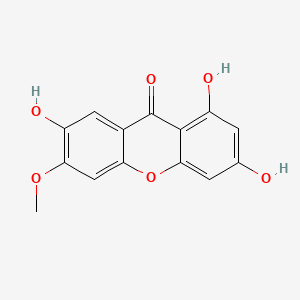

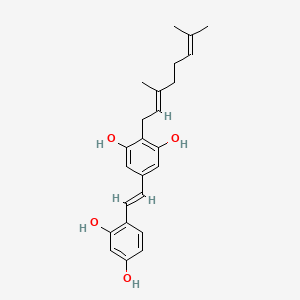
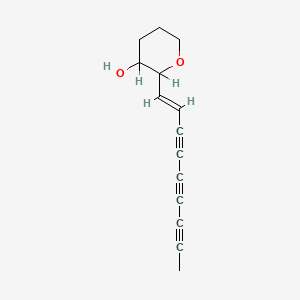


![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)
![8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)
![4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235502.png)